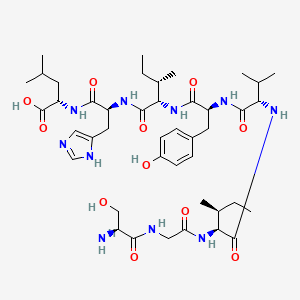

L-Serylglycyl-L-isoleucyl-L-valyl-L-tyrosyl-L-isoleucyl-L-histidyl-L-leucine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

L-Seryl-glycyl-L-isoleucyl-L-valyl-L-tyrosyl-L-isoleucyl-L-histidyl-L-leucin ist eine Peptidverbindung, die aus einer Sequenz von Aminosäuren besteht. Peptide wie dieses sind essenziell in verschiedenen biologischen Prozessen und haben bedeutende Anwendungen in der wissenschaftlichen Forschung, Medizin und Industrie.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von L-Seryl-glycyl-L-isoleucyl-L-valyl-L-tyrosyl-L-isoleucyl-L-histidyl-L-leucin beinhaltet typischerweise die Festphasenpeptidsynthese (SPPS). Diese Methode ermöglicht die sequenzielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst:

Aktivierung: Aminosäuren werden mit Reagenzien wie HBTU oder DIC aktiviert.

Kupplung: Die aktivierten Aminosäuren werden an die wachsende Peptidkette gekoppelt.

Entschützung: Temporäre Schutzgruppen an den Aminosäuren werden entfernt, um den nächsten Kupplungsschritt zu ermöglichen.

Spaltung: Das fertige Peptid wird vom Harz abgespalten und gereinigt.

Industrielle Produktionsverfahren

Die industrielle Produktion von Peptiden wie L-Seryl-glycyl-L-isoleucyl-L-valyl-L-tyrosyl-L-isoleucyl-L-histidyl-L-leucin verwendet oft automatisierte Peptidsynthesizer, die den SPPS-Prozess optimieren. Diese Maschinen können die großtechnische Synthese mit hoher Effizienz und Reproduzierbarkeit bewältigen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

L-Seryl-glycyl-L-isoleucyl-L-valyl-L-tyrosyl-L-isoleucyl-L-histidyl-L-leucin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion kann die Seitenketten von Aminosäuren wie Tyrosin modifizieren.

Reduktion: Disulfidbrücken können, falls vorhanden, zu freien Thiolen reduziert werden.

Substitution: Aminosäurereste können substituiert werden, um die Eigenschaften des Peptids zu verändern.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Wasserstoffperoxid oder Iod.

Reduktion: Reduktionsmittel wie Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).

Substitution: Verschiedene Aminosäurederivate und Kupplungsreagenzien.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Modifikationen ab, die am Peptid vorgenommen werden. Beispielsweise kann die Oxidation von Tyrosin zur Bildung von Dityrosin führen.

Wissenschaftliche Forschungsanwendungen

L-Seryl-glycyl-L-isoleucyl-L-valyl-L-tyrosyl-L-isoleucyl-L-histidyl-L-leucin hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellpeptid zur Untersuchung von Peptidsynthese- und Modifikationstechniken verwendet.

Biologie: Untersucht auf seine Rolle in der Zellsignalgebung und Proteininteraktionen.

Medizin: Potenzielle therapeutische Anwendungen, einschließlich als Medikamentenkandidat für verschiedene Krankheiten.

Industrie: Verwendung bei der Entwicklung von Peptid-basierten Materialien und Sensoren.

Wirkmechanismus

Der Wirkmechanismus von L-Seryl-glycyl-L-isoleucyl-L-valyl-L-tyrosyl-L-isoleucyl-L-histidyl-L-leucin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Rezeptoren oder Enzymen. Das Peptid kann Signalwege modulieren, was zu verschiedenen biologischen Effekten führt. Die genauen Wege und Zielstrukturen hängen vom spezifischen Kontext seiner Anwendung ab.

Wissenschaftliche Forschungsanwendungen

L-Serylglycyl-L-isoleucyl-L-valyl-L-tyrosyl-L-isoleucyl-L-histidyl-L-leucine has numerous applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in cellular signaling and protein interactions.

Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of peptide-based materials and sensors.

Wirkmechanismus

The mechanism of action of L-Serylglycyl-L-isoleucyl-L-valyl-L-tyrosyl-L-isoleucyl-L-histidyl-L-leucine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways, leading to various biological effects. The exact pathways and targets depend on the specific context of its application.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

L-Alanyl-L-glutamin: Ein anderes Peptid mit unterschiedlicher Aminosäurezusammensetzung und Anwendungen.

L-Leucyl-L-tyrosyl-L-arginyl-L-lysyl-L-leucyl-L-phenylalanyl-L-asparaginyl-L-prolyl-L-seryl-glycyl-L-prolyl-L-tyrosyl-L-glutaminyl-L-lysyl-L-lysyl-L-prolyl-L-valyl-L-histidyl-L-α-glutamyl-L-lysyl-L-lysyl-L-α-glutamyl-L-valyl: Ein längeres Peptid mit einer komplexeren Struktur.

Einzigartigkeit

L-Seryl-glycyl-L-isoleucyl-L-valyl-L-tyrosyl-L-isoleucyl-L-histidyl-L-leucin ist aufgrund seiner spezifischen Aminosäuresequenz einzigartig, die ihm besondere Eigenschaften und potenzielle Anwendungen verleiht. Seine Kombination aus hydrophoben und hydrophilen Resten ermöglicht vielseitige Interaktionen in biologischen Systemen.

Biologische Aktivität

L-Serylglycyl-L-isoleucyl-L-valyl-L-tyrosyl-L-isoleucyl-L-histidyl-L-leucine is a synthetic peptide composed of multiple amino acids, which may exhibit various biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C43H68N10O11 and a molecular weight of approximately 848.04 g/mol . Its structure consists of a sequence of amino acids that may influence its biological activity through interactions with various receptors and pathways in the body.

The biological activity of this peptide can be influenced by several mechanisms:

- Receptor Binding : Peptides similar to this compound have been shown to bind to specific receptors, such as the glucagon-like peptide-1 receptor (GLP-1R) and glucose-dependent insulinotropic polypeptide receptor (GIPR), which are crucial in glucose metabolism and insulin secretion .

- Signal Transduction : Activation of these receptors can lead to increased intracellular cyclic adenosine monophosphate (cAMP) levels, promoting insulin secretion from pancreatic beta cells and enhancing glucose tolerance .

1. Effects on Metabolism

Research indicates that peptides containing leucine and other branched-chain amino acids can enhance protein synthesis and regulate metabolic pathways. For instance, leucine supplementation has been linked to increased mTOR signaling, which plays a vital role in muscle growth and metabolism . This suggests that this compound may similarly influence metabolic processes.

2. Potential Therapeutic Applications

The peptide's ability to modulate insulin secretion and glucose metabolism positions it as a potential therapeutic agent for conditions such as type 2 diabetes mellitus. Its effects on appetite regulation and energy balance could also make it relevant in obesity management strategies.

Case Study 1: Insulin Secretion Enhancement

In a study examining the effects of various peptides on insulin secretion, it was found that synthetic peptides similar to this compound significantly enhanced insulin release in vitro when tested on isolated pancreatic islets. The mechanism was attributed to GLP-1R activation, leading to increased cAMP production .

Case Study 2: Weight Management

Another investigation focused on the impact of dietary supplementation with branched-chain amino acids on weight management. Results indicated that subjects receiving these supplements experienced a reduction in body fat percentage and improved metabolic profiles, suggesting potential applications for this compound in weight loss regimens .

Research Findings Summary Table

| Study | Findings | Mechanism |

|---|---|---|

| Study 1 | Enhanced insulin secretion in pancreatic islets | GLP-1R activation, increased cAMP |

| Study 2 | Reduction in body fat percentage with BCAA supplementation | Improved metabolic profile through mTOR signaling |

Eigenschaften

CAS-Nummer |

544409-66-7 |

|---|---|

Molekularformel |

C43H68N10O11 |

Molekulargewicht |

901.1 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C43H68N10O11/c1-9-24(7)35(51-33(56)19-46-37(57)29(44)20-54)42(62)52-34(23(5)6)40(60)48-30(16-26-11-13-28(55)14-12-26)39(59)53-36(25(8)10-2)41(61)49-31(17-27-18-45-21-47-27)38(58)50-32(43(63)64)15-22(3)4/h11-14,18,21-25,29-32,34-36,54-55H,9-10,15-17,19-20,44H2,1-8H3,(H,45,47)(H,46,57)(H,48,60)(H,49,61)(H,50,58)(H,51,56)(H,52,62)(H,53,59)(H,63,64)/t24-,25-,29-,30-,31-,32-,34-,35-,36-/m0/s1 |

InChI-Schlüssel |

JNTPCZFUAWPIBX-XXGWIEAMSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](CO)N |

Kanonische SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)CC)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(C)C)C(=O)O)NC(=O)CNC(=O)C(CO)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.